molecular formula C15H21N9 B065809 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene CAS No. 190779-62-5

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

Cat. No.: B065809
CAS No.: 190779-62-5
M. Wt: 327.39 g/mol
InChI Key: LOTFAMQIFWUARY-UHFFFAOYSA-N
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Description

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene: is an organic compound characterized by the presence of three azidomethyl groups and three ethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene typically involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by azide groups .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing azides to amines.

    Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products Formed:

    Triazoles: Formed via click chemistry.

    Amines: Formed via reduction of azides.

    Substituted Derivatives: Formed via nucleophilic substitution.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene primarily involves the reactivity of its azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings, which can enhance the stability and functionality of the resulting molecules . The azide groups can also be reduced to amines, which can participate in further chemical reactions to form various derivatives.

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is unique due to the presence of both azidomethyl and ethyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The ethyl groups provide steric hindrance, which can affect the compound’s behavior in various reactions compared to its non-ethylated counterparts .

Properties

IUPAC Name

1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N9/c1-4-10-13(7-19-22-16)11(5-2)15(9-21-24-18)12(6-3)14(10)8-20-23-17/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTFAMQIFWUARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1CN=[N+]=[N-])CC)CN=[N+]=[N-])CC)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448584
Record name 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190779-62-5
Record name 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190779-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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